molecular formula C25H21N3O4 B10863744 N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide

N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide

Cat. No.: B10863744
M. Wt: 427.5 g/mol
InChI Key: NOXUKCWVLPYIEI-UHFFFAOYSA-N
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Description

N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a hydroxy group, a diazenyl group, and a benzamide moiety

Preparation Methods

The synthesis of N1-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE involves multiple steps, including the formation of the cycloheptafuran ring, the introduction of the diazenyl group, and the final coupling with the benzamide moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as using halogenating agents or nucleophiles.

Scientific Research Applications

N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-[(4-hydroxy-1,3-dimethyl-8-oxocyclohepta[c]furan-5-yl)diazenyl]-2-methylphenyl]benzamide

InChI

InChI=1S/C25H21N3O4/c1-14-9-10-18(13-20(14)26-25(31)17-7-5-4-6-8-17)27-28-19-11-12-21(29)22-15(2)32-16(3)23(22)24(19)30/h4-13,30H,1-3H3,(H,26,31)

InChI Key

NOXUKCWVLPYIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C3=C(OC(=C3C(=O)C=C2)C)C)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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